![molecular formula C17H17N7 B2447165 9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine CAS No. 2380185-99-7](/img/structure/B2447165.png)
9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a benzodiazole and azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine typically involves multi-step organic synthesisCommon reagents used in these steps include halogenated intermediates, strong bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated solvents, strong acids or bases, and metal catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
Scientific Research Applications
9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-methyl-1H-1,3-benzodiazol-1-yl derivatives: These compounds share the benzodiazole moiety and exhibit similar biological activities.
Azetidine-containing purines: Compounds with azetidine rings attached to purine cores, which may have comparable chemical properties and applications
Uniqueness
9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
9-methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-11-21-13-5-3-4-6-14(13)24(11)12-7-23(8-12)17-15-16(18-9-19-17)22(2)10-20-15/h3-6,9-10,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENRLCIIHKLEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC5=C4N=CN5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
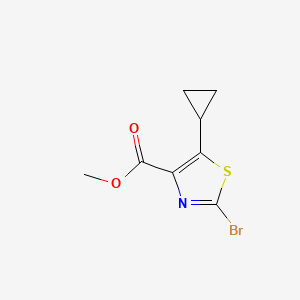
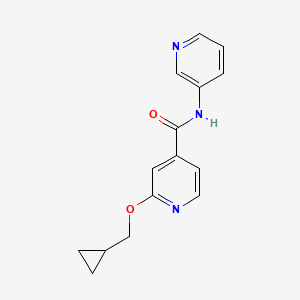
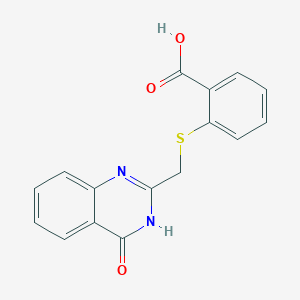
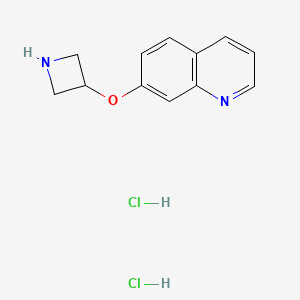
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)
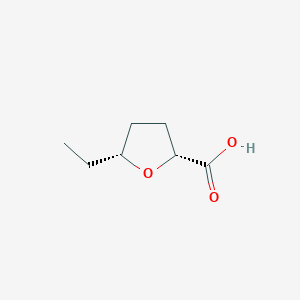
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)

![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)
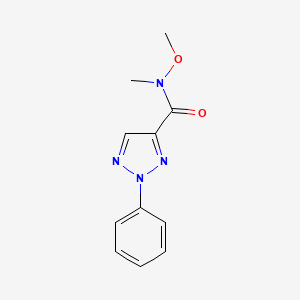
![(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447100.png)
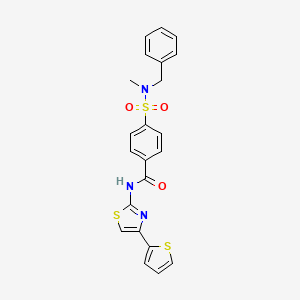
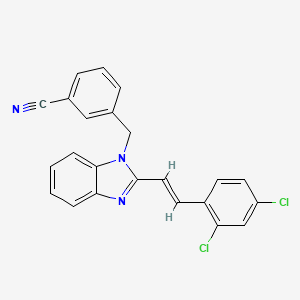
![6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447105.png)
